3-(2-Methoxyphenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
The compound 3-(2-methoxyphenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione belongs to the 1,2,4-triazole-5(4H)-thione class, characterized by a triazole ring fused with a thione group. Its structure includes a 2-methoxyphenyl substituent at position 3 and a 3,4,5-trimethoxybenzylidene Schiff base moiety at position 2.
Properties
CAS No. |
478256-65-4 |
|---|---|
Molecular Formula |
C19H20N4O4S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O4S/c1-24-14-8-6-5-7-13(14)18-21-22-19(28)23(18)20-11-12-9-15(25-2)17(27-4)16(10-12)26-3/h5-11H,1-4H3,(H,22,28)/b20-11+ |
InChI Key |
IVEGSYUNCDEEKN-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Thiourea Cyclocondensation
Reaction of 2-methoxyphenyl isothiocyanate with hydrazine hydrate in ethanol under reflux yields 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione. This intermediate is critical for subsequent functionalization. The reaction proceeds via nucleophilic attack of hydrazine on the isothiocyanate, followed by intramolecular cyclization.
Optimization Note:
Thiosemicarbazide Route
Thiosemicarbazides derived from 2-methoxybenzoyl chloride undergo cyclization in the presence of acidic (HCl) or basic (KOH) conditions. For example:
This method provides regioselective control but requires rigorous purification to remove unreacted starting materials.
Spectroscopic Characterization and Validation
Fourier Transform Infrared (FT-IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
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H-NMR (DMSO-):
-
C-NMR:
Green Synthesis and Environmental Considerations
-
Solvent-Free Methods: Agro-waste catalysts enable reactions at lower temperatures (60–70°C), reducing energy consumption.
-
Recyclable Catalysts: Nanocomposites retain >90% activity after five cycles, minimizing waste.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|---|
| Thiourea Cyclization | None | 78 | 6 | 92 |
| Thiosemicarbazide | HCl | 82 | 5 | 89 |
| Schiff Base | CHCOOH | 85 | 8 | 94 |
| Nanocomposite-Assisted | CdFeO@SiO | 94 | 3 | 98 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity against a range of pathogens. The presence of the methoxyphenyl and trimethoxybenzylidene groups in this compound enhances its effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans . A study highlighted that compounds containing methoxyphenyl moieties showed the highest activity against these microorganisms .
Antifungal Activity
The compound has been shown to possess antifungal properties, making it a candidate for developing new antifungal agents. In vitro studies indicated that the synthesized triazole derivatives exhibited notable antifungal effects against Candida albicans, suggesting their potential use in treating fungal infections .
Antitumor Effects
Emerging research indicates that triazole derivatives can also exhibit antitumor properties. The compound's structure allows for interactions with biological targets involved in cancer cell proliferation. Studies have reported that certain triazole derivatives can inhibit tumor growth in various cancer cell lines . The specific mechanisms involve the modulation of signaling pathways related to cell survival and apoptosis.
Synthetic Methods
The synthesis of 3-(2-Methoxyphenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been employed to optimize yield and purity, including refluxing in organic solvents and using microwave-assisted synthesis techniques .
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and assessing purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly used to analyze the molecular structure and functional groups present in the compound .
Drug Development
Given its diverse biological activities, this compound is being explored for potential development as a pharmaceutical agent. Its ability to act against multiple targets makes it an attractive candidate for further pharmacological studies aimed at developing new treatments for infectious diseases and cancer .
Formulation as Antiseptics
Due to its antimicrobial properties, formulations containing this compound could be developed as antiseptics or disinfectants. This application is particularly relevant in healthcare settings where infection control is critical .
Case Study 1: Antimicrobial Efficacy
A study conducted by Sameliuk et al. demonstrated that a series of synthesized triazole derivatives exhibited high antimicrobial activity against Staphylococcus aureus and Candida albicans. The study emphasized the importance of substituent groups in enhancing biological activity .
Case Study 2: Antitumor Activity Assessment
Another investigation focused on evaluating the antitumor effects of triazole derivatives on HT29 cancer cells. Results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis, providing a basis for further exploration in cancer therapy .
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The aromatic groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. The compound may also interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Bonding
Core Triazole-Thione Framework
The triazole-thione core is common among analogues, but substituent variations significantly influence properties:
- C–S Bond Length : The C–S bond in the target compound (expected ~1.68 Å) aligns with values reported for 4-(4-chlorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione (1.6773 Å) and other derivatives .
- Hydrogen Bonding : Unlike 3-(3-methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, which forms centrosymmetric dimers via N–H···S bonds , the target compound’s 3,4,5-trimethoxybenzylidene group may sterically hinder similar dimerization.
Substituent Effects
- Methoxy Groups: The 3,4,5-trimethoxybenzylidene moiety enhances electron density and lipophilicity compared to analogues with fewer methoxy groups (e.g., 4-[(3,4-dimethoxybenzylidene)amino] derivatives) .
- Schiff Base Linkage: The benzylideneamino group is shared with compound 5g (), which replaces the 2-methoxyphenyl group with an indole acetic acid moiety, altering solubility and bioactivity .
Table 1: Key Structural Comparisons
Physicochemical Properties
- Solubility : The 3,4,5-trimethoxybenzylidene group increases lipophilicity compared to analogues with fewer methoxy substituents (e.g., 4-chlorophenyl derivatives) .
- Crystallinity: Unlike fluorophenyl-containing analogues (e.g., 4-[(4-fluorobenzylidene)amino] derivatives), the target’s methoxy groups may reduce crystallization propensity .
Biological Activity
The compound 3-(2-Methoxyphenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family known for its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on recent studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 396.45 g/mol. The structure features a triazole ring linked to a methoxyphenyl group and a trimethoxybenzylidene moiety, which contribute to its biological activity.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Active | 2 µg/mL |
| Escherichia coli | Active | 4 µg/mL |
| Pseudomonas aeruginosa | Moderate | 8 µg/mL |
| Bacillus subtilis | Strongly Active | 1 µg/mL |
In particular, the compound demonstrated higher antibacterial activity compared to traditional antibiotics like ciprofloxacin and levofloxacin, especially against Gram-positive bacteria .
Anticancer Activity
The compound has also been tested for cytotoxicity against cancer cell lines. In vitro studies revealed:
| Cell Line | Type | IC50 (µM) |
|---|---|---|
| MCF7 | Breast Carcinoma | 15 |
| HCT116 | Colon Carcinoma | 12 |
These findings indicate that the compound exhibits promising anticancer properties, potentially due to its ability to induce apoptosis in cancer cells .
The biological activity of triazoles is often linked to their ability to inhibit key enzymes involved in microbial growth and cancer cell proliferation. The presence of the thione group () is believed to play a critical role in enhancing the binding affinity of the compound to target enzymes .
Case Studies
- Antimicrobial Efficacy : A study conducted by Al-Omar et al. (2010) evaluated various triazole derivatives and highlighted that those with substitutions at the 4-position exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may similarly benefit from such modifications .
- Cytotoxicity Assessment : Research by Demirbas et al. (2002) demonstrated that triazole derivatives can effectively target cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. The specific effects of this compound on MCF7 and HCT116 cells warrant further investigation for potential therapeutic applications .
Q & A
Q. What are the common synthetic routes for 1,2,4-triazole-5(4H)-thione derivatives, and how can they be optimized for this compound?
The synthesis of 1,2,4-triazole-5(4H)-thione derivatives typically involves cyclocondensation reactions. For example, thiocarbohydrazide is fused with substituted phenylacetic acids under controlled heating (413 K) to form the triazole-thione core . To synthesize derivatives like the target compound, 3,4,5-trimethoxybenzaldehyde can be condensed with amino-triazole intermediates via Schiff base formation. Optimization includes adjusting reaction time, solvent polarity (e.g., methanol for recrystallization), and stoichiometric ratios of reactants to improve yield . Microwave-assisted synthesis may enhance efficiency by reducing reaction times and improving regioselectivity .
Q. What analytical techniques are critical for structural characterization of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining molecular conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding and π-π stacking). For instance, SCXRD studies on analogous triazole-thiones reveal dihedral angles between aromatic rings (e.g., 67.5° between triazole and benzene rings), which influence packing and stability . Complementary techniques include:
Q. How can researchers assess the physicochemical properties of this compound?
Key properties include solubility, stability, and lipophilicity. Methods include:
- HPLC with UV detection to evaluate solubility in polar (water, DMSO) and nonpolar solvents (hexane).
- Thermogravimetric analysis (TGA) to determine thermal stability and decomposition points.
- LogP measurements (shake-flask or chromatographic methods) to predict membrane permeability, critical for biological activity .
Advanced Research Questions
Q. How do substituents like the 3,4,5-trimethoxybenzylidene group influence molecular conformation and supramolecular packing?
The 3,4,5-trimethoxybenzylidene substituent introduces steric bulk and electronic effects. SCXRD data on analogous compounds show that methoxy groups increase planarity in the benzylidene moiety, promoting π-π interactions. However, steric hindrance from the 2-methoxyphenyl group can distort the triazole ring, creating dihedral angles >60°, which disrupts crystallinity . Hydrogen bonds (e.g., N–H···S and O–H···S) further stabilize the crystal lattice, as observed in 4-amino-triazole derivatives .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
The 3,4,5-trimethoxyphenyl group enhances antimicrobial activity by improving lipophilicity and membrane penetration, as seen in antifungal triazole derivatives . Conversely, the 2-methoxyphenyl substituent may reduce potency due to steric interference with target enzymes. To validate SAR:
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies often arise from variations in substituent positioning or assay conditions. For example:
- Substituent effects : A 4-hydroxybenzyl group may enhance antioxidant activity but reduce antimicrobial efficacy due to increased polarity .
- Assay protocols : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and solvent controls (DMSO ≤1% v/v) to minimize false negatives .
- Statistical analysis : Use multivariate regression to isolate substituent contributions from confounding variables (e.g., logP, molecular weight) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
